![molecular formula C16H17FN2O3S B2592087 4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 1956655-40-5](/img/structure/B2592087.png)
4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
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Overview
Description
4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "compound X" in the scientific literature.
Scientific Research Applications
Drug Discovery
The compound is a versatile material used in scientific research, particularly in drug discovery . The pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Organic Synthesis
“4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine” is valuable for various applications such as organic synthesis . The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters .
Biological Activity
The structure–activity relationship (SAR) of the studied compounds can be investigated using this compound . The influence of steric factors on biological activity can also be described .
Fluorosulfonylation
Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This compound can be used in the synthesis of diverse functionalized sulfonyl fluorides .
Chemical Biology
Sulfonyl fluorides, which can be produced using this compound, have found widespread applications in chemical biology .
Mechanism of Action
The compound’s mode of action would depend on its specific target. It might bind to the target, causing conformational changes that affect the target’s function . The compound’s effects on biochemical pathways would depend on the nature of its target. For example, if the target is an enzyme in a metabolic pathway, the compound could inhibit the enzyme, affecting the entire pathway .
The compound’s pharmacokinetics would be influenced by its chemical structure. Factors such as its size, polarity, and the presence of functional groups can affect its absorption, distribution, metabolism, and excretion . The compound’s molecular and cellular effects would be the result of its interaction with its target .
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For example, extreme pH or temperature could denature the compound, reducing its efficacy .
properties
IUPAC Name |
4-[1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-12-10-13(17)2-3-16(12)23(20,21)19-9-6-15(11-19)22-14-4-7-18-8-5-14/h2-5,7-8,10,15H,6,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQLIGRVGLPZFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(C2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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